molecular formula C17H14Cl2N2O2 B5178213 N,4-bis(4-chlorophenyl)-2-oxopyrrolidine-1-carboxamide

N,4-bis(4-chlorophenyl)-2-oxopyrrolidine-1-carboxamide

Cat. No.: B5178213
M. Wt: 349.2 g/mol
InChI Key: IOZXNQQOZUNCNP-UHFFFAOYSA-N
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Description

N,4-bis(4-chlorophenyl)-2-oxopyrrolidine-1-carboxamide is a synthetic organic compound characterized by the presence of two 4-chlorophenyl groups attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-bis(4-chlorophenyl)-2-oxopyrrolidine-1-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-chloroaniline to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,4-bis(4-chlorophenyl)-2-oxopyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N,4-bis(4-chlorophenyl)-2-oxopyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,4-bis(4-chlorophenyl)-2-oxopyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    N,N′-bis(4-chlorophenyl)thiourea: Similar in structure but contains a thiourea group instead of a pyrrolidine ring.

    Bis(azolyl)quinazoline-2,4-dione: Contains azolyl groups and a quinazoline ring, differing in the core structure but similar in having multiple aromatic rings.

Uniqueness

N,4-bis(4-chlorophenyl)-2-oxopyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N,4-bis(4-chlorophenyl)-2-oxopyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2/c18-13-3-1-11(2-4-13)12-9-16(22)21(10-12)17(23)20-15-7-5-14(19)6-8-15/h1-8,12H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZXNQQOZUNCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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